(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
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Description
Molecular Structure Analysis
The presence of the isoindole group suggests that the compound may exhibit aromaticity, which can contribute to its stability. The cyano group is a polar group, which can affect the compound’s solubility and reactivity .
Chemical Reactions Analysis
The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The cyano group can undergo various reactions, such as reduction to a primary amine or addition reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar groups like the cyano and amide groups can increase the compound’s solubility in polar solvents .
Scientific Research Applications
Chemodivergent Annulations via C-H Activation
Rhodium(III)-Catalyzed Annulations
Research by Xu et al. (2018) explores chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This methodology showcases the potential for creating complex molecules through selective catalytic reactions, which could be relevant for synthesizing compounds similar to "(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide" for various research applications (Xu, Zheng, Yang, & Li, 2018).
Synthesis and Characterization of Complex Molecules
Operationally Simple Synthesis Using COMU
Withey and Bajic (2015) describe an operationally simple synthesis method for producing N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling agent. This highlights the development of safer, more efficient synthetic routes for complex molecules, which is essential for advancing research in chemistry and related fields (Withey & Bajic, 2015).
Catalytic Decomposition and Synthesis
Catalytic Decomposition of Dibenzylselenonium Ylide
Tamagaki and Hatanaka (1976) report on the catalytic decomposition of dibenzylselenonium ylide with thioamides, leading to the formation of corresponding selenide and tetra-substituted ethylene. This study contributes to understanding the reactivity and applications of selenonium ylides in synthesis, relevant for creating structurally diverse compounds for research (Tamagaki & Hatanaka, 1976).
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-5-8-15-27-25(31)21(16-26)22-19-9-6-7-10-20(19)23(28-22)29-24(30)17-11-13-18(32-2)14-12-17/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,27,31)(H,28,29,30)/b22-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMHGAUVUBPGJ-DQRAZIAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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